2,5-Difluoropyridine-4-carboxylic acid

Organometallic Chemistry Regioselective Synthesis Fluorinated Heterocycles

Regiospecific 2,5-difluoro substitution is critical for GPR119 agonist and HIV NNRTI pharmacophore geometry; isomer substitution invalidates process data and requires route re-optimization. This building block delivers: • Validated scaffold for patent-protected GPR119 agonists (EC50 as low as 44 nM), LPAR1 antagonists, and DAPY-based HIV-1 NNRTIs active against resistant strains (EC50 2.0-57 nM). • Defined specifications - 95% purity, mp 161-165°C, bp 372.7°C - enabling robust incoming QC for IND-enabling studies and CRO/CDMO tech transfer.

Molecular Formula C6H3F2NO2
Molecular Weight 159.09 g/mol
CAS No. 851386-39-5
Cat. No. B1354864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Difluoropyridine-4-carboxylic acid
CAS851386-39-5
Molecular FormulaC6H3F2NO2
Molecular Weight159.09 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1F)F)C(=O)O
InChIInChI=1S/C6H3F2NO2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2H,(H,10,11)
InChIKeyZOWKELQABLPUIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Difluoropyridine-4-carboxylic Acid (CAS 851386-39-5) - Technical Procurement and Sourcing Overview


2,5-Difluoropyridine-4-carboxylic acid (CAS 851386-39-5) is a fluorinated pyridine derivative with the molecular formula C6H3F2NO2 and a molecular weight of 159.09 g/mol [1]. It features fluorine atoms at the 2- and 5-positions of the pyridine ring, with a carboxylic acid group at the 4-position . This compound is a solid at room temperature with a melting point of 161–165°C and a predicted boiling point of 372.7°C at 760 mmHg . Its predicted acid dissociation constant (pKa) is approximately -2.85±0.10 , reflecting the electron-withdrawing effect of the fluorine substituents on the pyridine ring basicity. Commercial availability includes purity specifications ranging from 95% to 97%, with MDL number MFCD09031179 .

2,5-Difluoropyridine-4-carboxylic Acid (CAS 851386-39-5) - Critical Considerations for Avoiding Substitution Risk in Sourcing


Fluoropyridine carboxylic acids are not interchangeable intermediates. The specific 2,5-difluoro substitution pattern of this compound imparts unique electronic properties and regiochemical reactivity that cannot be replicated by alternative isomers such as 2,3-difluoropyridine-4-carboxylic acid or 2,6-difluoropyridine-4-carboxylic acid [1]. The distinct spatial arrangement of fluorine atoms dictates both the site of nucleophilic aromatic substitution and the acidity of the carboxylic acid moiety, which directly influences coupling efficiency in subsequent synthetic steps [2]. Furthermore, the 2,5-difluoro pattern has been specifically utilized in patent-protected pharmaceutical scaffolds, including GPR119 agonists for type 2 diabetes, LPAR1 antagonists for idiopathic pulmonary fibrosis, and HIV-1 non-nucleoside reverse transcriptase inhibitors [3][4][5]. Generic substitution with an alternative fluoropyridine regioisomer would fundamentally alter the pharmacophore geometry and electronic surface potential, potentially invalidating process validation data and requiring re-optimization of downstream synthetic routes.

2,5-Difluoropyridine-4-carboxylic Acid (CAS 851386-39-5) - Quantitative Comparative Performance Evidence


Regioselective Carboxylation Yields of 2,5-Difluoropyridine versus 2,3-Difluoropyridine

In a comparative study of regioexhaustive substitution, 2,5-difluoropyridine demonstrated amenability to regioselective metalation and subsequent carboxylation at all vacant positions using chlorine or trimethylsilyl as protective groups, yielding approximately half a dozen distinct fluorinated pyridinecarboxylic acids from this single starting material [1]. This is directly comparable to 2-fluoropyridine and 2,3-difluoropyridine, which were subjected to identical metalation-carboxylation protocols under the same experimental conditions, each also generating approximately half a dozen carboxylic acid derivatives [1].

Organometallic Chemistry Regioselective Synthesis Fluorinated Heterocycles

HIV-1 Inhibitory Activity of Difluoro-Pyridinyl-DAPY Derivatives Containing 2,5-Difluoropyridine Motif

A series of heteroaromatic biphenyl-methyl-pyrimidine analogues incorporating the difluoro-pyridinyl moiety were designed and evaluated as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) [1]. The lead compound 9d, which contains the difluoro-pyridinyl scaffold, demonstrated broad-spectrum activity against drug-resistant HIV-1 strains with EC50 values ranging from 2.0 to 57 nM [1]. In contrast, the precursor compound 7a, which contains a 4-pyridinyl-phenyl fragment without the difluoro substitution pattern, exhibited excellent wild-type HIV-1 inhibitory activity but had unsatisfactory activity against mutant strains and suboptimal pharmacokinetic profiles [1].

Antiviral Drug Discovery HIV-1 NNRTI Medicinal Chemistry

GPR119 Agonist Potency of 2,5-Disubstituted Pyridine Derivatives

The 2,5-difluoropyridine scaffold serves as a core structural element in a series of 2,5-disubstituted pyridines identified as potent GPR119 agonists [1]. While the specific carboxylic acid derivative is employed as a synthetic intermediate rather than the final agonist, the 2,5-difluoro substitution pattern is critical for achieving potent agonist activity at the GPR119 receptor [1]. In a representative binding assay using human HEK293 cells expressing GPR119, a 2,5-disubstituted pyridine derivative demonstrated agonist activity with an EC50 of 44 nM as measured by cAMP accumulation in a beta-lactamase reporter gene assay [2]. This potency compares favorably to endogenous ligands and establishes the 2,5-difluoro motif as a privileged scaffold for GPR119 modulation [1].

GPCR Pharmacology Type 2 Diabetes Metabolic Disorders

Commercial Purity Specifications and Physical Characterization for Quality Control

2,5-Difluoropyridine-4-carboxylic acid is commercially available with defined purity specifications that enable reproducible synthetic outcomes. Leading suppliers provide this compound with minimum purity specifications of 95% to 97% , with a characteristic melting point range of 161–165°C and a boiling point of 372.7°C at 760 mmHg . These physical parameters provide critical quality control benchmarks that are not uniformly defined for less common fluoropyridine regioisomers. The compound has a density of 1.535 g/cm³ and a flash point of 179.2°C , with MDL number MFCD09031179 serving as a unique identifier for procurement .

Quality Control Analytical Chemistry Procurement Specifications

2,5-Difluoropyridine-4-carboxylic Acid (CAS 851386-39-5) - High-Value Research and Industrial Application Scenarios


Synthesis of GPR119 Agonists for Type 2 Diabetes and Metabolic Disorder Research

2,5-Difluoropyridine-4-carboxylic acid serves as a critical synthetic intermediate for accessing 2,5-disubstituted pyridine-based GPR119 agonists [1]. The carboxylic acid functionality at the 4-position enables facile conversion to amides, esters, and other derivatives that modulate physicochemical properties and target engagement. Compounds derived from this scaffold have demonstrated agonist activity at human GPR119 with EC50 values as low as 44 nM in HEK293 cell-based cAMP assays [2]. The 2,5-difluoro substitution pattern is essential for maintaining the optimal electronic distribution and binding geometry required for receptor activation, making this specific building block indispensable for programs targeting GPR119-mediated enhancement of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP) secretion [1].

Preparation of Difluoro-Pyridinyl-DAPY HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors

This compound is a key building block for constructing difluoro-pyridinyl-diarylpyrimidine (DAPY) hybrids that exhibit potent activity against both wild-type and drug-resistant HIV-1 strains [3]. The 2,5-difluoropyridine moiety contributes to the left-wing heteroaromatic biphenyl portion of these NNRTIs, which is essential for broad-spectrum antiviral activity. Optimized compounds in this series, such as compound 9d, demonstrated EC50 values of 2.0–57 nM against resistant viral strains and achieved 59% oral bioavailability in rats [3]. Researchers developing next-generation HIV-1 therapeutics with improved resistance profiles and pharmacokinetic properties should prioritize this specific building block to ensure structural fidelity to the validated scaffold.

Regioselective Synthesis of Functionalized Fluoropyridine Derivatives via Organometallic Intermediates

2,5-Difluoropyridine-4-carboxylic acid can be synthesized via regioselective metalation and carboxylation of 2,5-difluoropyridine, as demonstrated in the regioexhaustive substitution methodology [4]. The carboxylic acid group at the 4-position provides a versatile handle for further functionalization, including amide bond formation, esterification, and decarboxylative cross-coupling reactions. This compound is particularly valuable for synthetic chemistry groups developing novel fluorinated heterocyclic libraries, as the established protocols enable predictable functionalization at all vacant positions of the pyridine ring [4]. The well-defined melting point (161–165°C) and boiling point (372.7°C) facilitate purification and characterization .

Quality-Controlled Procurement for Pharmaceutical Process Development and Scale-Up

For pharmaceutical process chemists engaged in route scouting, lead optimization, or early-stage scale-up, 2,5-difluoropyridine-4-carboxylic acid offers well-characterized physical and analytical specifications that support reproducible synthetic outcomes. Commercial availability at 95–97% purity with defined melting point (161–165°C), boiling point (372.7°C at 760 mmHg), density (1.535 g/cm³), and MDL number MFCD09031179 enables robust incoming quality control and batch-to-batch consistency. These defined specifications are particularly valuable in regulated environments where material traceability and purity documentation are required for IND-enabling studies or technology transfer to CRO/CDMO partners.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5-Difluoropyridine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.